N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide" is a synthetic organic molecule known for its unique chemical structure and diverse range of applications. Its chemical properties make it significant in various fields, including chemistry, biology, medicine, and industry. The combination of benzenesulfonyl and furan groups contributes to its stability and reactivity, making it a valuable compound for scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide" typically involves multi-step organic reactions. One common route includes:
Step 1: : Preparation of 2-(benzenesulfonyl)-2-(furan-2-yl)ethanol by reacting benzenesulfonyl chloride with furan-2-yl ethanol in the presence of a base such as pyridine.
Step 2: : Protection of the hydroxyl group using a suitable protecting group, such as tert-butyldimethylsilyl (TBDMS) chloride, to form 2-(benzenesulfonyl)-2-(furan-2-yl)ethyl TBDMS ether.
Step 3: : Reaction of the protected intermediate with 2-methoxyethylamine to produce the protected N-(2-methoxyethyl)ethanediamide derivative.
Step 4: : Deprotection of the TBDMS group under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods may involve batch or continuous processes to optimize yield and purity. These methods often use similar reaction conditions but employ scaled-up equipment and advanced purification techniques, such as chromatography, to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
"N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide" undergoes several types of reactions:
Oxidation: : This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, affecting the furan ring or benzenesulfonyl group.
Reduction: : Reduction reactions with agents like lithium aluminum hydride or sodium borohydride can alter specific functional groups, such as reducing the amide group to an amine.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly on the furan ring and benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: : Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products Formed
Depending on the reaction type and conditions, products may include oxidized or reduced derivatives of the original compound, with modifications to the furan ring, benzenesulfonyl group, or amide linkage.
Scientific Research Applications
"N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide" has a wide range of scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: : Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: : Explored for its therapeutic potential in treating diseases, with focus on its effects on specific molecular targets.
Industry: : Utilized in the manufacture of specialty chemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets and pathways within biological systems. It may bind to specific enzymes, altering their activity and influencing biochemical pathways. The benzenesulfonyl and furan groups contribute to its binding affinity and specificity, allowing it to modulate cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
N'-[2-(benzenesulfonyl)-2-(thiazol-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide
N'-[2-(benzenesulfonyl)-2-(pyridin-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide
N'-[2-(benzenesulfonyl)-2-(pyrazin-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide
Uniqueness
What sets "N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide" apart is its unique combination of functional groups, which confer distinct reactivity and stability. The presence of both benzenesulfonyl and furan moieties provides a versatile platform for chemical modifications and interactions, enhancing its utility in various applications.
This detailed article covers the essential aspects of "this compound". Hope it meets your needs! Anything else you'd like to dive into?
Properties
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S/c1-24-11-9-18-16(20)17(21)19-12-15(14-8-5-10-25-14)26(22,23)13-6-3-2-4-7-13/h2-8,10,15H,9,11-12H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHGNUVDCBJJGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.